molecular formula C11H14O5 B12621448 [1-(2-Hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl acetate CAS No. 941282-79-7

[1-(2-Hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl acetate

Cat. No.: B12621448
CAS No.: 941282-79-7
M. Wt: 226.23 g/mol
InChI Key: JNCFNEGTNOGXPG-UHFFFAOYSA-N
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Description

[1-(2-Hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl acetate: is an organic compound with a unique structure that combines a hydroxyethoxy group, a cyclohexa-2,5-dien-1-yl ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl acetate typically involves the reaction of a hydroxyethoxy-substituted cyclohexadienone with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the acetylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of the hydroxyethoxy-substituted cyclohexadienone intermediate, followed by its acetylation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The hydroxyethoxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acids can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl acetate is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure can be modified to create analogs that serve as enzyme inhibitors or activators.

Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. For example, they could be investigated as potential drugs for the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer synthesis and as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of [1-(2-Hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with target molecules, while the acetate group can participate in esterification reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • [1-(2-Hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl propionate
  • [1-(2-Hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl butyrate

Comparison: Compared to similar compounds, [1-(2-Hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl acetate has a unique combination of functional groups that confer distinct reactivity and properties. The acetate group, in particular, provides a balance of hydrophilicity and lipophilicity, making it versatile for various applications. Additionally, the hydroxyethoxy group enhances its solubility in aqueous and organic solvents, further broadening its utility in different fields.

Properties

CAS No.

941282-79-7

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

[1-(2-hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl acetate

InChI

InChI=1S/C11H14O5/c1-9(13)15-8-11(16-7-6-12)4-2-10(14)3-5-11/h2-5,12H,6-8H2,1H3

InChI Key

JNCFNEGTNOGXPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1(C=CC(=O)C=C1)OCCO

Origin of Product

United States

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